molecular formula C10H22N2O2 B13257757 (1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B13257757
M. Wt: 202.29 g/mol
InChI Key: LBQMKYNCWDIFTQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .

Biological Activity

The compound (1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine , with the CAS number 1540717-17-6 , is a substituted methylamine derivative notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₂₂N₂O₂
  • Molecular Weight : 202.29 g/mol
  • Structure : The compound features a methoxy group and a morpholine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine ring enhances solubility and may facilitate interactions with biological membranes, while the methoxy group can influence pharmacokinetics and receptor binding affinity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that morpholine derivatives can exhibit antibacterial properties by disrupting bacterial cell membranes.
  • Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects, possibly by modulating neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Antimicrobial Activity

A study tested a series of morpholine derivatives against various bacterial strains. The results indicated that compounds containing the morpholine ring demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that morpholine-based compounds could inhibit cell growth and induce apoptosis. One specific derivative showed IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer properties.

Case Study 3: Neuroprotective Effects

Research involving animal models indicated that certain morpholine derivatives could protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits cancer cell proliferation
NeuroprotectiveReduces oxidative stress in neuronal cells

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

1-methoxy-N-[(4-methylmorpholin-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H22N2O2/c1-9(8-13-3)11-6-10-7-12(2)4-5-14-10/h9-11H,4-8H2,1-3H3

InChI Key

LBQMKYNCWDIFTQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1CN(CCO1)C

Origin of Product

United States

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